

In-Depth Technical Guide to Daurisoline-d2: Properties, Suppliers, and Biological Activity

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Compound of Interest

Compound Name: Daurisoline-d2

Cat. No.: B12365218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Daurisoline-d2**, a deuterated form of the bioactive bis-benzylisoquinoline alkaloid, Daurisoline. This document details its chemical identity, supplier information, and delves into its mechanisms of action, supported by experimental data and protocols.

Chemical Identity and Supplier Information

Daurisoline-d2 is the deuterium-labeled counterpart of Daurisoline. While a specific CAS number for **Daurisoline-d2** is not consistently available, it is commonly referenced by the CAS number of the parent compound.

Table 1: Chemical and Supplier Information for Daurisoline and **Daurisoline-d2**

Property	Information
Compound Name	Daurisoline-d2
Parent Compound	Daurisoline
Parent CAS Number	70553-76-3[1][2][3]
Molecular Formula	C ₃₇ H ₄₀ D ₂ N ₂ O ₆
Confirmed Supplier (Daurisoline-d2)	MedchemExpress (MCE)[4]
Potential Suppliers (Daurisoline)	Cayman Chemical[2], Selleck Chemicals[5], ChemFaces[6]

Researchers interested in procuring **Daurisoline-d2** should contact MedchemExpress directly. For the unlabeled compound, several other suppliers are available. It is advisable to inquire with suppliers of the parent compound about the availability of its deuterated analogues.

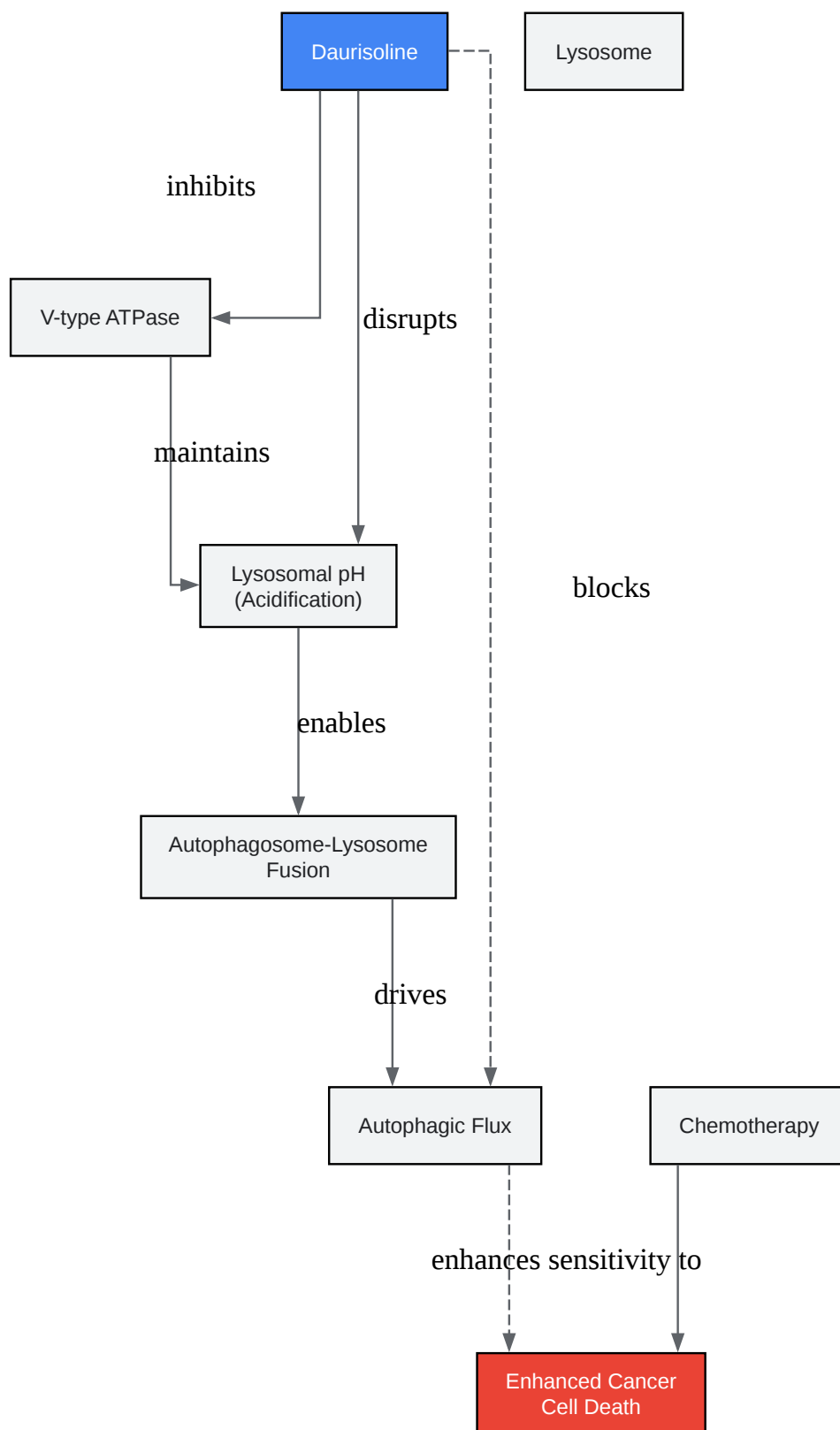
Biological Activity and Mechanisms of Action

Daurisoline exhibits a range of biological activities, primarily as a potent autophagy blocker and an inhibitor of the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1][4] These activities give it potential applications in cancer research and cardiology. The deuterated form, **Daurisoline-d2**, is a valuable tool for pharmacokinetic and metabolic studies of Daurisoline.

Inhibition of Autophagy

Daurisoline has been shown to inhibit autophagy, a cellular process of degradation and recycling of cellular components. This inhibition can sensitize cancer cells to chemotherapy. The mechanism of autophagy inhibition involves the impairment of lysosomal function and acidification.[1]

Signaling Pathway: Daurisoline's Impact on Autophagy



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Daurisoline inhibits autophagy by disrupting lysosomal function.

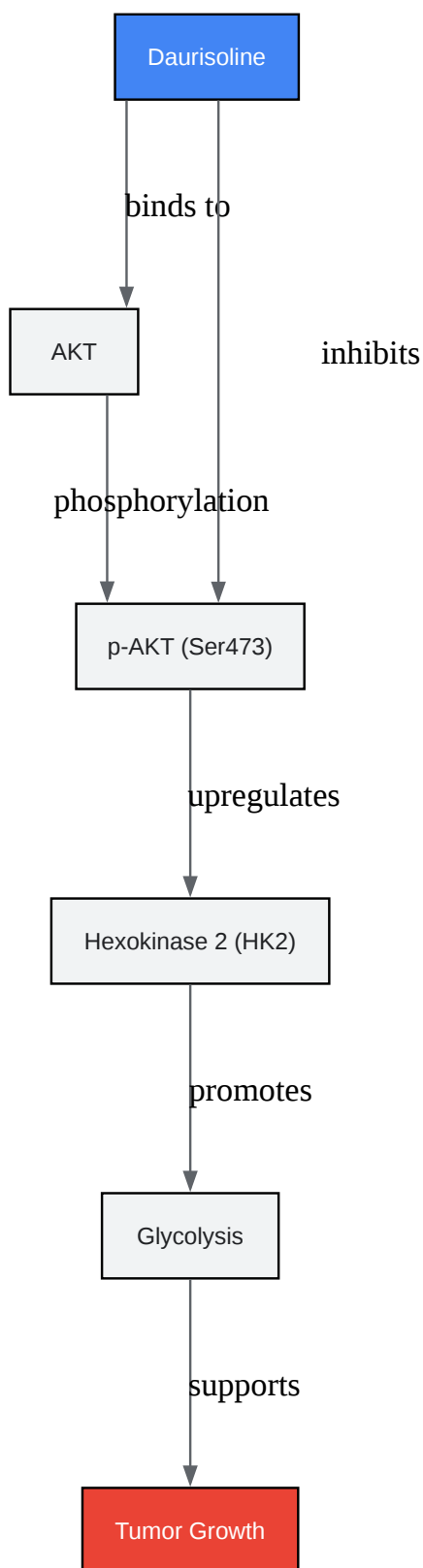
Modulation of Cancer-Related Signaling Pathways

Recent studies have elucidated Daurisoline's role in modulating key signaling pathways implicated in cancer progression, including the AKT-HK2 and JAK2/STAT3 pathways.

Daurisoline has been shown to inhibit glycolysis in lung cancer cells by targeting the AKT-HK2 axis. It directly binds to AKT, leading to a reduction in the protein level of Hexokinase 2 (HK2).

[\[7\]](#)

Signaling Pathway: Daurisoline's Inhibition of the AKT-HK2 Axis

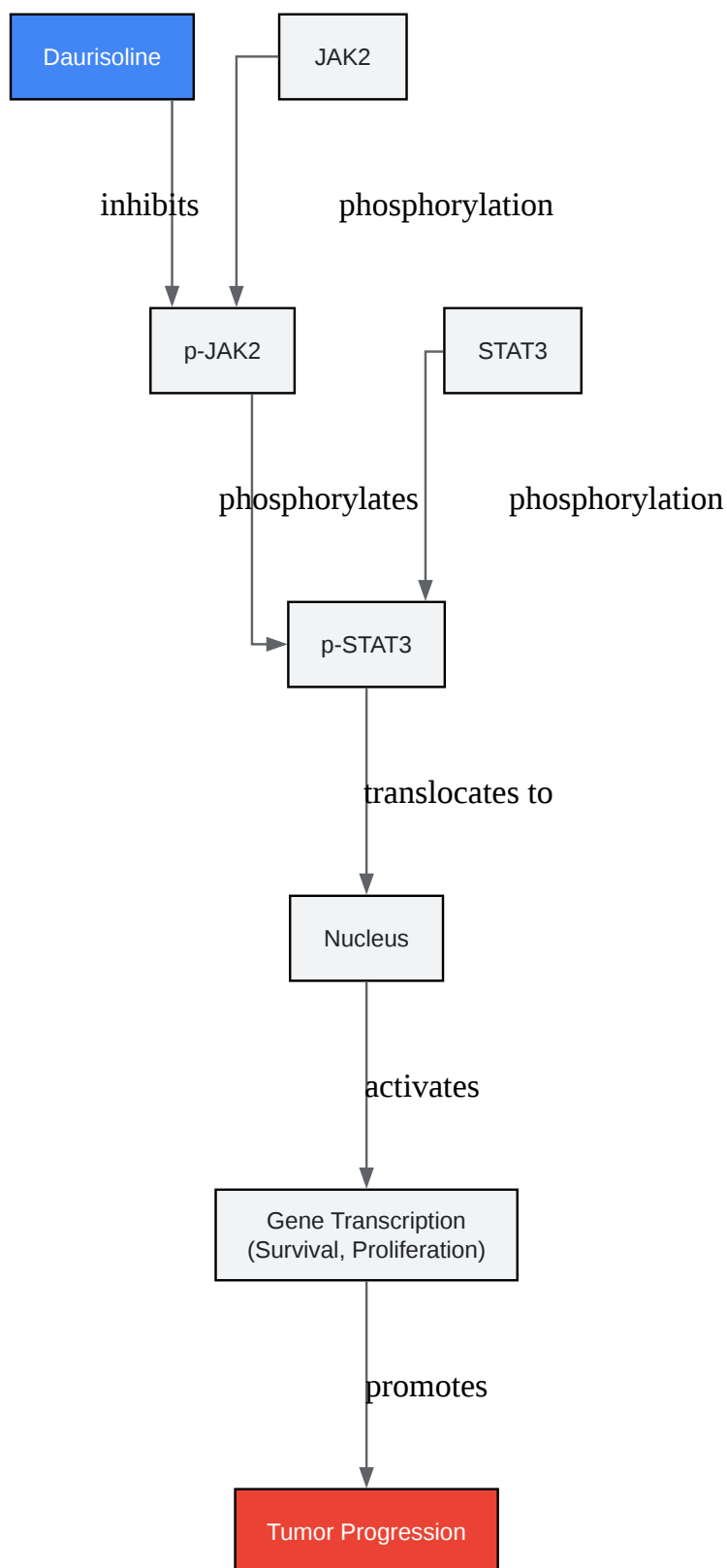


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Daurisoline inhibits glycolysis by targeting the AKT-HK2 pathway.

Daurisoline can also modulate the JAK2/STAT3 signaling pathway, which is crucial for cell survival, proliferation, and inflammation. Inhibition of this pathway can contribute to the anti-tumor effects of Daurisoline.

Signaling Pathway: Daurisoline's Modulation of JAK2/STAT3 Signaling



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Daurisoline can inhibit the JAK2/STAT3 signaling pathway.

hERG Channel Inhibition

Daurisoline is a known inhibitor of the hERG potassium channel, an activity that underlies its antiarrhythmic effects.[8] However, this also raises concerns about potential cardiotoxicity (QT prolongation). The inhibitory effect of Daurisoline on the hERG current is concentration- and voltage-dependent.[8]

Table 2: IC₅₀ Values of Daurisoline in Various Assays

Assay	Cell Line	IC ₅₀ (μM)
Camptothecin-induced Autophagy	HeLa	74.75 ± 1.03
A549	50.54 ± 1.02	
HCT116	80.81 ± 1.10	
ADP-induced Platelet Aggregation	Rabbit Whole Blood	100

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of Daurisoline. Researchers should optimize these protocols for their specific experimental conditions.

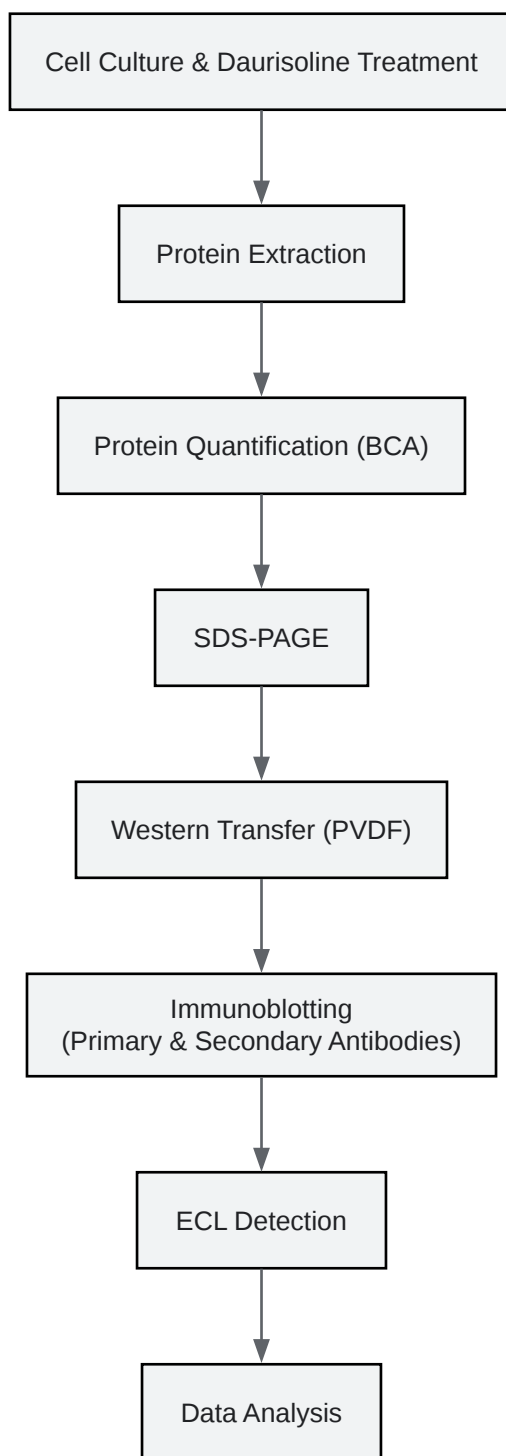
Western Blot Analysis of AKT and HK2

This protocol is for assessing the effect of Daurisoline on the protein levels of total AKT, phosphorylated AKT (p-AKT), and HK2.[7]

- **Cell Culture and Treatment:** Culture lung cancer cell lines (e.g., HCC827, H460) in appropriate media. Treat cells with varying concentrations of Daurisoline for a specified time (e.g., 48 hours).
- **Protein Extraction:** Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies against AKT, p-AKT (Ser473), HK2, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blot Analysis



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A typical workflow for Western blot analysis.

Autophagy Flux Assay

This protocol can be used to assess the effect of Daurisoline on autophagic flux, often by monitoring the levels of LC3-II and p62.

- **Cell Culture and Treatment:** Culture cells (e.g., HeLa) and treat with Daurisoline, with or without an autophagy inducer (e.g., rapamycin) or a lysosomal inhibitor (e.g., chloroquine) as a control.
- **Fluorescence Microscopy (for GFP-LC3 puncta):**
 - Transfect cells with a GFP-LC3 plasmid.
 - After treatment, fix the cells and visualize the formation of GFP-LC3 puncta using a fluorescence microscope. Increased puncta can indicate either autophagy induction or a block in autophagosome degradation.
- **Western Blot Analysis (for LC3 and p62):**
 - Prepare cell lysates as described in the Western blot protocol.
 - Probe membranes with antibodies against LC3 and p62. An accumulation of both LC3-II and p62 is indicative of a blockage in autophagic flux.

hERG Patch-Clamp Electrophysiology

This is a specialized technique to measure the effect of Daurisoline on the hERG potassium channel current.[8]

- **Cell Culture:** Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
- **Patch-Clamp Recording:**
 - Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
 - Use appropriate intracellular and extracellular solutions.
 - Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the

tail current.

- **Drug Application:** Perfuse the cells with the extracellular solution containing various concentrations of Daurisoline.
- **Data Analysis:** Measure the peak tail current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC₅₀ value.

Note on Experimental Protocols: The protocols provided are general outlines. For detailed, step-by-step instructions, including buffer compositions and specific antibody dilutions, it is essential to consult the original research articles cited in this guide.

Conclusion

Daurisoline-d2 is a valuable research tool for investigating the pharmacokinetics and metabolism of Daurisoline, a natural compound with significant potential in oncology and cardiology. Its mechanisms of action, centered on the inhibition of autophagy and modulation of key signaling pathways like AKT-HK2 and JAK2/STAT3, as well as its effects on the hERG channel, make it a compound of high interest for drug development professionals. This guide provides a foundational understanding for researchers to design and execute further studies on this promising molecule.

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